N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide
CAS No.: 425648-79-9
Cat. No.: VC7348483
Molecular Formula: C20H17ClN2O3
Molecular Weight: 368.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 425648-79-9 |
|---|---|
| Molecular Formula | C20H17ClN2O3 |
| Molecular Weight | 368.82 |
| IUPAC Name | N-[1-(4-chloroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C20H17ClN2O3/c1-13-4-6-14(7-5-13)18(24)19(22-16-10-8-15(21)9-11-16)23-20(25)17-3-2-12-26-17/h2-12,19,22H,1H3,(H,23,25) |
| Standard InChI Key | FIEZXRCODAOHNO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Introduction
N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-furancarboxamide] is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its structural features suggest it may belong to a class of molecules with bioactive properties, including anti-inflammatory or antimicrobial effects. This article provides a detailed exploration of its chemical properties, synthesis, and potential biological applications.
Synthesis Pathway
The synthesis of N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-furancarboxamide] typically involves:
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Amidation Reaction: Combining a carboxylic acid derivative of furan with an amine derivative, such as 4-chloroaniline.
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Catalysis: Employing coupling agents like EDCI (ethyl(dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate bond formation.
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Purification: Using recrystallization or chromatography to isolate the pure compound.
Research Findings
Limitations and Future Directions
6.1 Current Limitations
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Lack of direct experimental data on this specific compound.
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Limited understanding of its pharmacokinetics and toxicity profile.
6.2 Future Research
Further studies should focus on:
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In vitro and in vivo biological assays to confirm activity.
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Toxicological evaluations to ensure safety.
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Structural modifications for enhanced efficacy.
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